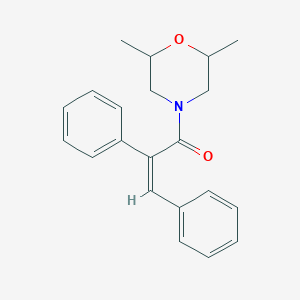
3-methoxy-N-(1-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(1-phenylpropyl)benzamide, commonly known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential application in various fields. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been found to have a significant impact on metabolism, endurance, and muscle growth.
Mecanismo De Acción
GW501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating metabolism and energy homeostasis. When activated, PPARδ induces the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved energy metabolism and endurance.
Biochemical and Physiological Effects:
GW501516 has been found to have several biochemical and physiological effects, including improved lipid metabolism, increased mitochondrial biogenesis, reduced inflammation, and improved endurance. It has also been found to have a positive impact on muscle growth and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of GW501516 for lab experiments is its high selectivity and potency, which makes it an ideal tool for studying the role of PPARδ in various physiological processes. However, its potential side effects and ethical concerns related to its use in sports medicine and performance enhancement limit its application in some research areas.
Direcciones Futuras
There are several future directions for GW501516 research, including its potential application in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are also needed to investigate its long-term safety and potential side effects, as well as its impact on gene expression and epigenetic regulation. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets and treatments for various diseases.
Métodos De Síntesis
The synthesis of GW501516 involves several steps, including the preparation of 3-methoxybenzoyl chloride and 1-phenylpropan-1-ol, which are then reacted to form the desired product. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied for its potential application in various fields, including sports medicine, obesity, and cancer research. In sports medicine, it has been found to enhance endurance and improve muscle growth, making it a potential performance-enhancing drug. In obesity research, it has been found to improve lipid metabolism and reduce inflammation, making it a potential treatment for metabolic disorders. In cancer research, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-methoxy-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)18-17(19)14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFPVUJMJGHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)